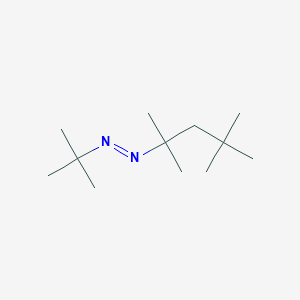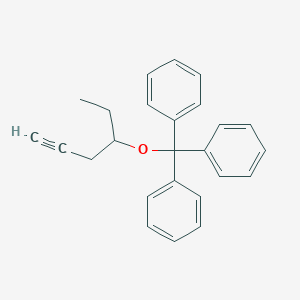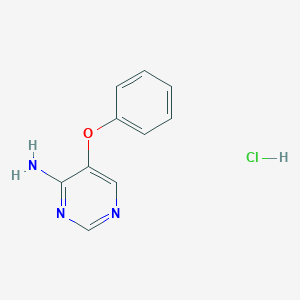
NSC 301162
Vue d'ensemble
Description
NSC 301162 is a chemical compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are crucial components of nucleic acids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as potassium carbonate or sodium hydride.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The process might include steps like crystallization and recrystallization to obtain the hydrochloride salt form of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: NSC 301162 can undergo various chemical reactions, including:
Substitution Reactions: The amino and phenoxy groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride or potassium carbonate in solvents like DMF or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
NSC 301162 has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Comparaison Avec Des Composés Similaires
4-Amino-5-phenyl pyrimidine: Similar structure but with a phenyl group instead of a phenoxy group.
4-Amino-6-phenoxy pyrimidine: Similar but with the phenoxy group at a different position.
5-Phenoxy-2,4-diaminopyrimidine: Contains two amino groups and a phenoxy group.
Uniqueness: NSC 301162 is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
52382-35-1 |
|---|---|
Formule moléculaire |
C10H10ClN3O |
Poids moléculaire |
223.66 g/mol |
Nom IUPAC |
5-phenoxypyrimidin-4-amine;hydrochloride |
InChI |
InChI=1S/C10H9N3O.ClH/c11-10-9(6-12-7-13-10)14-8-4-2-1-3-5-8;/h1-7H,(H2,11,12,13);1H |
Clé InChI |
GFFCOFCTSAQESZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=CN=CN=C2N.Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
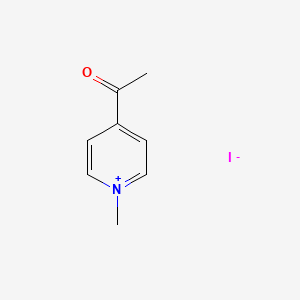
![[1-(1,1-Diphenylmethyl)azetidin-3-ylmethyl]dimethylamine](/img/structure/B8541582.png)
![2-cyclobutyl-1H-pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B8541585.png)
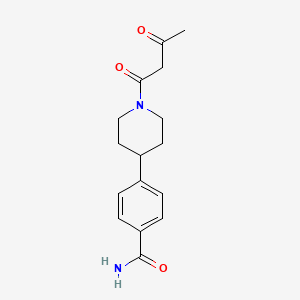
![N-(4-Chlorobenzyl)-2-(4-hydroxy-4-phenylbutyl)-7-methyl-4-oxo-4,7-dihydrofuro[2,3-b]pyridine-5-carboxamide](/img/structure/B8541610.png)
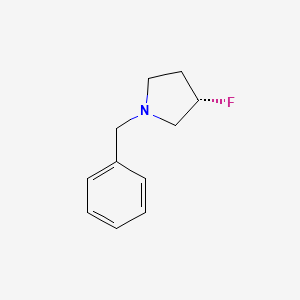
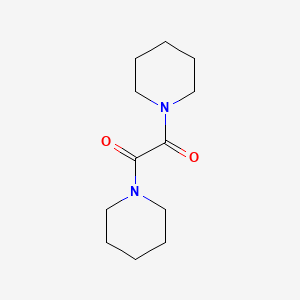
![2-(Methylthio)-5-[(trimethylsilyl)ethynyl]pyrimidine](/img/structure/B8541640.png)
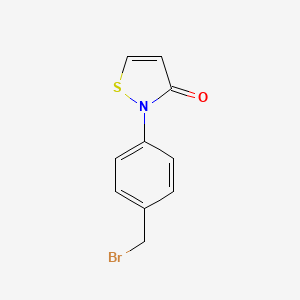
![5-Chloro-1-{[(naphthalen-2-yl)oxy]methyl}pyrimidin-2(1H)-one](/img/structure/B8541658.png)
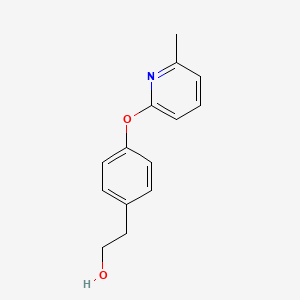
![7-Iodo-8-phenyl-3H-chromeno[7,8-d]oxazole-2,6-dione](/img/structure/B8541667.png)
